Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-

Synthetic Methodology Regioselectivity Process Chemistry

Obtaining the correct regioisomer (2H- vs 1H-1,2,3-triazole) is a recurring sourcing challenge that can derail lead optimization and MOF synthesis. 4-(2H-1,2,3-Triazol-2-yl)benzonitrile (CAS 894779-94-3) eliminates this uncertainty. • Regioisomeric integrity: documented 29% vs 38% kinetic selectivity guides purification. • Pharmacophore-ready: para-cyano group replicates letrozole's nitrile for aromatase inhibition (10,000-fold over 1,2,5-triazole). • Ditopic linker: 7.0 Å N2-to-CN distance enables 1D/2D coordination polymers. Supplied with ≥95% purity; in stock for immediate global dispatch.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
Cat. No. B12111371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-(2H-1,2,3-triazol-2-yl)-
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N2N=CC=N2
InChIInChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H
InChIKeyRJFUQIYVMCVTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2H-1,2,3-Triazol-2-yl)benzonitrile – A Regioisomerically Defined Triazole Benzonitrile Building Block for Precision Synthesis


Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- (CAS 894779-94-3, C₉H₆N₄, MW 170.17 g/mol) is a heterocyclic building block comprising a para-cyanophenyl substituent attached at the N2-position of 2H-1,2,3-triazole. Its existence as a discrete regioisomer, clearly distinguishable from its 1H-triazole tautomer [1], dictates its physicochemical and reactivity profile. Stable at ambient temperature, this compound serves as a versatile intermediate in medicinal chemistry and coordination chemistry applications.

Why 4-(2H-1,2,3-Triazol-2-yl)benzonitrile Cannot Be Interchanged with Generic Triazole Benzonitrile Isomers


The 2H-1,2,3-triazole and 1H-1,2,3-triazole tautomers exhibit fundamental differences in electronic structure, dipole moment, and biological target engagement, as confirmed by both gas-phase spectroscopy and anti-parasitic activity studies [1]. Substituting 4-(2H-1,2,3-triazol-2-yl)benzonitrile with its 1H-regioisomer (CAS 85862-71-1) alters the vector and electronic character of the heterocyclic ring relative to the para-cyanophenyl group, which can profoundly impact metallo-supramolecular assembly, enzyme binding affinity, and synthetic route efficiency. The experimental data presented below demonstrate that these isomers are not functionally interchangeable.

Quantitative Differentiators for 4-(2H-1,2,3-Triazol-2-yl)benzonitrile Against its Closest Analogs


N2 vs N1 Arylation Selectivity Under Identical Conditions

In a direct head-to-head synthesis, reacting 2H-1,2,3-triazole with an activated benzonitrile under identical conditions (DMF, K₂CO₃, 125 °C) revealed a measurable selectivity for the 1H-isomer over the 2H-isomer. The 2H-isomer was obtained in 29% yield, while the competing 1H-isomer formed in 38% yield [1]. This kinetic partitioning is critical for predicting synthetic yields and designing purification strategies.

Synthetic Methodology Regioselectivity Process Chemistry

Dipole Moment and Tautomeric Stability

Millimeter-wave spectroscopic analysis of the unsubstituted triazole core reveals a profound electronic difference between the two tautomers. The 2H-1,2,3-triazole possesses a dipole moment of only μ_b = 0.10 D, whereas the 1H-1,2,3-triazole exhibits a significantly larger dipole moment of μ_a = 4.2 D [1]. While the 2H-tautomer is more stable in the gas phase, the 1H-tautomer dominates in polar media due to its larger dipole moment [2].

Physical Chemistry Spectroscopy Computational Chemistry

Critical Impact of Triazole Nitrogen Position on Aromatase Binding Affinity

In a series of letrozole-based analogues, the precise placement of nitrogen atoms within the triazole ring was found to be decisive for bioactivity. A specific 1,2,3-triazole derivative (compound 10a) displayed inhibitory activity comparable to the clinical aromatase inhibitor letrozole. Critically, the corresponding analogue bearing a 1,2,5-triazole ring (compound 25) was 10,000-fold less tightly binding [1]. This SAR confirms that possession of a nitrogen atom at either position 3 or 4 of the five-membered ring—features inherent to the 1,2,3-triazole scaffold of 4-(2H-1,2,3-triazol-2-yl)benzonitrile—is essential for high-affinity target engagement.

Medicinal Chemistry Aromatase Inhibition Structure-Activity Relationship

Nitrile Handle Enables Downstream Diversification Unavailable to Simple Phenyl Analogues

The para-cyano substituent on 4-(2H-1,2,3-triazol-2-yl)benzonitrile provides a well-established synthetic handle for diversification: it can be hydrolyzed to a carboxylic acid under basic conditions, reduced to a benzylic amine, or converted into a tetrazole via [3+2] cycloaddition. The corresponding unsubstituted phenyl analogue, 4-(2H-1,2,3-triazol-2-yl)benzene, lacks this reactive anchor point entirely, limiting further elaboration . Similarly, the 4-(2H-1,2,3-triazol-2-yl)aniline analogue offers an amine handle with orthogonal reactivity, but cannot be directly converted to an acid or nitrile-derived heterocycle without additional steps.

Synthetic Chemistry Building Blocks Functional Group Interconversion

Para vs Meta Substitution Geometry Dictates Molecular Reach and Coordination Behavior

The para-substitution pattern of 4-(2H-1,2,3-triazol-2-yl)benzonitrile produces an extended molecular axis, translating the cyano group approximately 7.0 Å from the triazole N3/N4 centroid. In contrast, the meta-substituted isomer, 3-(2H-1,2,3-triazol-2-yl)benzonitrile (CAS 1337917-02-8), positions the cyano group at a shorter distance of approximately 5.5 Å and at a bent angle . This geometric distinction is critical in designing coordination polymers, metal-organic frameworks (MOFs), or bidentate ligand systems where inter-donor distance and linearity dictate topology and pore size.

Coordination Chemistry Supramolecular Chemistry Ligand Design

Optimal Application Scenarios for 4-(2H-1,2,3-Triazol-2-yl)benzonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Aromatase Inhibitor Lead Optimization

The 1,2,3-triazole scaffold of 4-(2H-1,2,3-triazol-2-yl)benzonitrile preserves the critical N3/N4 nitrogen pharmacophore proven to confer 10,000-fold higher aromatase binding affinity compared to 1,2,5-triazole analogues [1]. This building block is therefore a rational choice for synthesizing focused libraries of letrozole-like inhibitors, where the para-cyano group replicates the essential nitrile pharmacophore of the clinical candidate.

Coordination Chemistry: Linear Bidentate Linker for MOF Construction

The 7.0 Å linear separation between the triazole N2-donor atom and the para-cyano group makes 4-(2H-1,2,3-triazol-2-yl)benzonitrile an ideal ditopic linker for constructing one- and two-dimensional coordination polymers with defined pore sizes, a geometry not achievable with the shorter, bent meta-substituted isomer . Its low dipole moment (0.10 D for the core triazole) also favors solubility in non-polar solvents commonly used in framework synthesis.

Process R&D: Predictable Synthesis Despite Lower Kinetic Selectivity

For process chemists, the documented 29% vs 38% kinetic selectivity for 2H- vs 1H-arylation under standard conditions [2] allows accurate yield forecasting and informs the design of separation protocols (e.g., flash chromatography or fractional crystallization) to obtain the desired 2H-isomer in high purity. This transparency is essential for cost-of-goods calculations and scale-up feasibility assessments.

Chemical Biology: Covalent Probe Development via Nitrile Trapping

The para-cyano group serves as a latent electrophile that can be hydrolyzed in situ or converted to a tetrazole warhead for covalent target engagement. This differentiates 4-(2H-1,2,3-triazol-2-yl)benzonitrile from its aniline or unsubstituted phenyl analogues, which lack this reactive functionality and would require additional synthetic steps to install a comparable electrophilic handle .

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